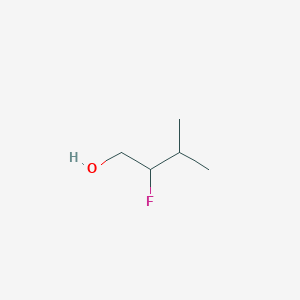

2-Fluoro-3-methylbutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-3-methylbutan-1-ol is a chemical compound with the molecular formula C5H11FO . It is a liquid at room temperature . The compound is a derivative of 3-methylbutan-1-ol, where one of the hydrogen atoms is replaced by a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain with a fluorine atom attached to the second carbon and a hydroxyl group (-OH) attached to the first carbon . The third carbon in the chain is a methyl group (-CH3) .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 106.14 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Optical Properties and Atomic Dimensions

A study by Brauns (1937) investigated the optical rotation and atomic dimensions of various 1-halogeno-2-methylbutanes, including 1-fluoro derivatives of 2-methylbutane. This research provides valuable data on their optical rotation, specific gravity, refractive index, and boiling point. Such information is crucial for understanding the physical characteristics and potential applications of 2-Fluoro-3-methylbutan-1-ol in various fields, including materials science and optical technologies (Brauns, 1937).

Analytical Chemistry Applications

Morin et al. (2000) explored the use of fluorescein sodium salt for indirect fluorimetric detection in micellar electrokinetic chromatography (MEKC). In this context, this compound can be relevant as a component in a test sample containing various alcohols, indicating its potential utility in analytical methods for detecting and analyzing complex mixtures (Morin, Mofaddel, Desbène, & Desbène, 2000).

Biofuel Production

Bastian et al. (2011) discussed the production of 2-methylpropan-1-ol (isobutanol), a biofuel, in Escherichia coli. While this specific study focuses on isobutanol, the principles and methodologies could potentially be applied to the production of related compounds like this compound. The study demonstrates the importance of balancing cofactor utilization in microbial pathways for efficient biofuel production (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Material Science Applications

Research by Guseva et al. (2004) on the thermal transformations of fluorine-containing compounds, including 2-fluoro-3-methylbutadiene, offers insights that might be applicable to this compound. These transformations are crucial for understanding the behavior of fluorine-containing organic compounds under varying temperature conditions, relevant to material science and chemical engineering (Guseva, Volchkov, Shulishov, Tomilov, & Nefedov, 2004).

Environmental and Health Studies

Elke et al. (1999) developed a method to assess human exposure to microbial volatile organic compounds (MVOCs) in air, including 3-methylbutan-1-ol. The study's methodology and findings about MVOCs in indoor environments can provide a framework for future research on similar compounds like this compound, especially regarding their environmental impact and potential health implications (Elke, Begerow, Oppermann, Krämer, Jermann, & Dunemann, 1999).

Eigenschaften

IUPAC Name |

2-fluoro-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRGZCQZZLXSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)

![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)

![N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722052.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)